

Bz-Nle-Lys-Arg-Arg-AMC molecular weight and formula

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Compound of Interest

Compound Name: Bz-Nle-Lys-Arg-Arg-AMC

Cat. No.: B10783439

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In-Depth Technical Guide: Bz-Nle-Lys-Arg-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the fluorogenic peptide substrate, **Bz-Nle-Lys-Arg-Arg-AMC**, including its physicochemical properties, a detailed experimental protocol for its use in protease activity assays, and a workflow for inhibitor screening.

Core Data Presentation

The quantitative data for **Bz-Nle-Lys-Arg-Arg-AMC** is summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄₁ H ₆₀ N ₁₂ O ₇	[1]
Molecular Weight	833.00 g/mol (as free base)	[1][2]
Formula Weight	833.0 g/mol (may be provided as a hydrochloride salt, denoted as C ₄₁ H ₆₀ N ₁₂ O ₇ • XHCl)	[3]
Excitation Wavelength	340-360 nm	[3][4]
Emission Wavelength	440-460 nm	[3][4]
Synonyms	Benzoyl-Nle-Lys-Arg-Arg-AMC, Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcoumarin, Bz-Nle-KRR-AMC	[3]
Storage Conditions	-20°C, airtight, dry	[1][3]

Introduction to Bz-Nle-Lys-Arg-Arg-AMC

Bz-Nle-Lys-Arg-Arg-AMC is a synthetic, fluorogenic peptide substrate extensively utilized in biochemical research to assay the activity of certain proteases.[1][5] The peptide sequence, incorporating Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, is designed to mimic the natural cleavage sites of specific proteases, particularly serine proteases.[5] This substrate is notably employed for measuring the enzymatic activity of furin, as well as viral proteases such as the Yellow Fever Virus (YFV) NS3 protease and the Dengue Virus (DV) NS2B/NS3 protease complex.[1][3][6]

The principle of the assay relies on the enzymatic cleavage of the peptide bond between the C-terminal arginine residue and the 7-amino-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage, the liberated AMC fluoresces brightly, and the increase in fluorescence intensity can be monitored in real-time to determine enzyme activity.[5]

Experimental Protocols

Detailed Methodology for a General Protease Activity Assay

This protocol provides a framework for measuring protease activity using **Bz-Nle-Lys-Arg-Arg-AMC** in a 96-well plate format. Optimization of buffer components, pH, enzyme concentration, and substrate concentration may be required for specific proteases.

Materials:

- **Bz-Nle-Lys-Arg-Arg-AMC**
- Purified protease of interest
- Assay Buffer (a common starting point is 50 mM Tris-HCl, pH 7.5 - 8.0, with additions like 100 mM NaCl, and 0.01% Tween-20, but this should be optimized for the specific enzyme)
- Dimethyl sulfoxide (DMSO) for substrate stock solution
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.
- Test compounds (inhibitors) if performing an inhibition assay.

Procedure:

- Reagent Preparation:
 - Substrate Stock Solution: Prepare a 10 mM stock solution of **Bz-Nle-Lys-Arg-Arg-AMC** by dissolving the lyophilized powder in DMSO. Store this stock in aliquots at -20°C, protected from light to avoid degradation.
 - Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration (e.g., 200 µM) in the appropriate Assay Buffer. The

optimal final substrate concentration should be empirically determined and is often around the K_m value for the specific enzyme.

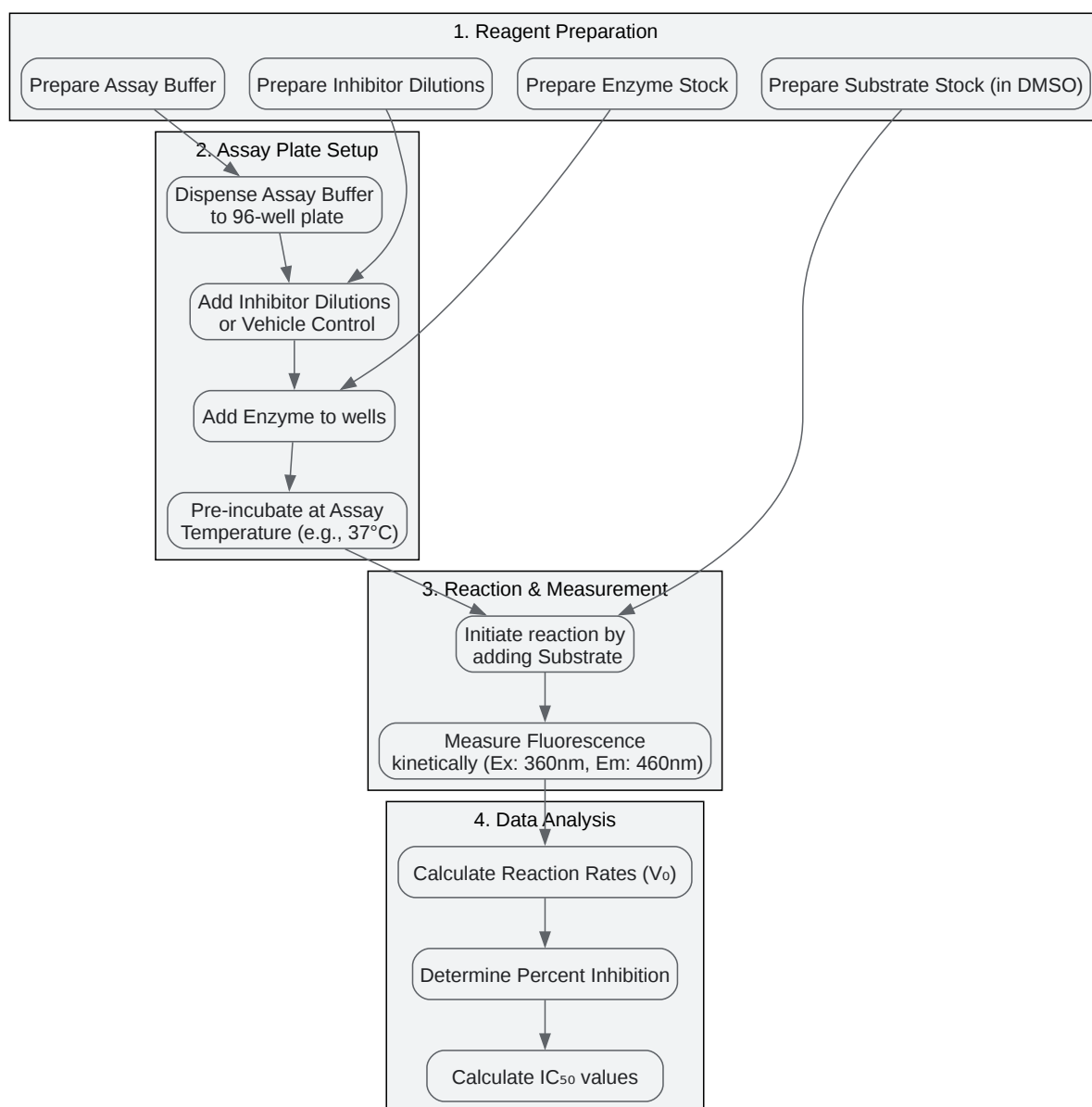
- Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired assay time. The optimal concentration should be determined through preliminary experiments.
- Inhibitor Solutions (for inhibition assays): Prepare a series of dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and is generally kept below 1% (v/v) to minimize effects on enzyme activity.
- Assay Setup (for a 100 μ L final volume per well):
 - Add 50 μ L of Assay Buffer to all wells of the 96-well plate.
 - For inhibitor screening, add 10 μ L of the diluted test inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.
 - Add 20 μ L of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. To these control wells, add 20 μ L of Assay Buffer.
 - Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 15-30 minutes. This step allows for the interaction between the enzyme and any inhibitors.
- Reaction Initiation and Measurement:
 - Initiate the proteolytic reaction by adding 20 μ L of the working substrate solution to all wells.
 - Immediately place the plate in the fluorescence microplate reader, which has been pre-warmed to the assay temperature.
 - Measure the increase in fluorescence intensity over time (kinetic mode). Readings should be taken at regular intervals (e.g., every 60 seconds) for a period during which the reaction rate is linear. The excitation wavelength should be set between 340-360 nm and the emission wavelength between 440-460 nm.
- Data Analysis:

- Determine the initial reaction velocity (V_0) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
- Subtract the background fluorescence rate from the "No Enzyme Control" wells.
- For inhibitor assays, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- The IC_{50} value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Experimental Workflow for Protease Inhibitor Screening

The following diagram illustrates the logical flow of a typical protease inhibitor screening experiment using a fluorogenic substrate like **Bz-Nle-Lys-Arg-Arg-AMC**.

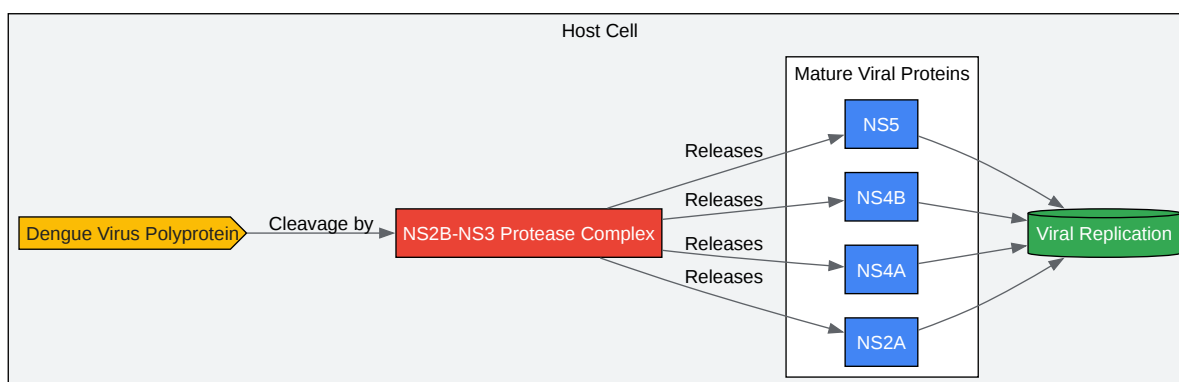


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Caption: Workflow for a protease inhibitor screening assay.

Signaling Pathway: Viral Polyprotein Processing

Bz-Nle-Lys-Arg-Arg-AMC is a substrate for the Dengue Virus NS2B/NS3 protease, which is essential for viral replication. The protease cleaves the viral polyprotein at specific sites to release functional non-structural proteins. This diagram illustrates the role of the NS2B/NS3 protease in this critical pathway.



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Caption: Role of NS2B/NS3 protease in Dengue Virus replication.

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